2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a useful research compound. Its molecular formula is C21H19NO3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One study focused on the synthesis and antimicrobial activity of novel sulphonamide derivatives, including compounds related to 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide. These compounds exhibited good antimicrobial properties, with certain derivatives showing high activity against various strains. Computational calculations supported the experimental findings, providing insights into the structural basis for their activity (Fahim & Ismael, 2019).
Enzyme Inhibition
Another research direction involves the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. A series of compounds, including those similar to this compound, were synthesized and evaluated for their α-glucosidase and acetylcholinesterase (AChE) inhibitory activities. Most compounds demonstrated significant inhibition of yeast α-glucosidase and moderate activity against AChE, underscoring their potential as therapeutic agents (Abbasi et al., 2019).
Novel Organic Compounds Synthesis
Research on the synthesis of gamma-lactams through intramolecular C-H insertion of alpha-diazo-alpha-(phenylsulfonyl)acetamide derivatives, including those related to this compound, has shown high efficiency and regioselectivity. The use of N-benzyl moieties as amide protecting groups facilitated the selective formation of gamma-lactams, including compounds with antidepressant activity like rolipram (Yoon et al., 2003).
Properties
IUPAC Name |
2-benzylsulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-20(14-26(24,25)13-15-5-2-1-3-6-15)22-19-12-11-17-10-9-16-7-4-8-18(19)21(16)17/h1-8,11-12H,9-10,13-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCGEENRVORZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.